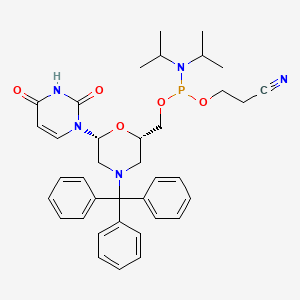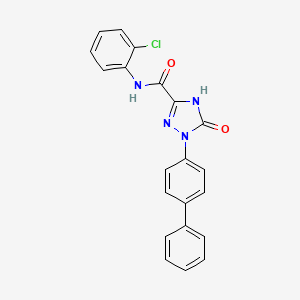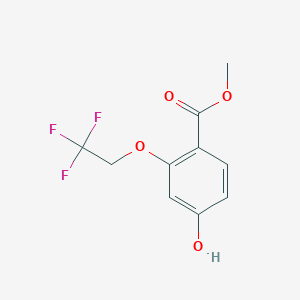
N-Trityl-morpholino-U-5'-O-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityl-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed to mimic natural nucleic acid structures. It features methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in the synthesis of phosphorothioate oligonucleotides, which are crucial in various biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-morpholino-U-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process begins with the preparation of Fmoc-protected active morpholino monomers using chlorophosphoramidate chemistry. This is followed by coupling these monomers on a solid support in the presence of suitable coupling agents like ETT and iodine . Another method involves the H-phosphonate approach, which uses phosphonium-type condensing reagents to significantly reduce coupling times .
Industrial Production Methods
Industrial production of N-Trityl-morpholino-U-5’-O-phosphoramidite typically involves automated synthesizers. These machines facilitate the large-scale synthesis of the compound by repeating the condensation of the 5’-N,N-dimethylaminochlorophosphoramidate group of monomers with the amino group at the 3’-end of oligomers .
化学反応の分析
Types of Reactions
N-Trityl-morpholino-U-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine.
Substitution: It can undergo substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation and various coupling agents like ETT for substitution reactions .
Major Products Formed
The major products formed from these reactions are phosphorothioate oligonucleotides, which are used in antisense therapies .
科学的研究の応用
N-Trityl-morpholino-U-5’-O-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides.
Biology: The compound is employed in gene silencing studies.
Industry: The compound is used in the large-scale production of antisense oligonucleotides.
作用機序
N-Trityl-morpholino-U-5’-O-phosphoramidite exerts its effects by binding to complementary mRNA sequences through Watson-Crick base pairing. This binding inhibits the translation of target mRNA, effectively silencing specific genes . The molecular targets include various mRNA sequences, and the pathways involved are primarily related to gene expression regulation .
類似化合物との比較
Similar Compounds
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite: Another morpholino nucleoside used in oligonucleotide synthesis.
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Used for similar applications in oligonucleotide synthesis.
Uniqueness
N-Trityl-morpholino-U-5’-O-phosphoramidite is unique due to its specific structure, which allows for high binding affinity to target mRNA and low toxicity. This makes it particularly effective in antisense therapies .
特性
分子式 |
C37H44N5O5P |
|---|---|
分子量 |
669.7 g/mol |
IUPAC名 |
3-[[(2S,6R)-6-(2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H44N5O5P/c1-28(2)42(29(3)4)48(45-24-14-22-38)46-27-33-25-40(26-35(47-33)41-23-21-34(43)39-36(41)44)37(30-15-8-5-9-16-30,31-17-10-6-11-18-31)32-19-12-7-13-20-32/h5-13,15-21,23,28-29,33,35H,14,24-27H2,1-4H3,(H,39,43,44)/t33-,35+,48?/m0/s1 |
InChIキー |
HFLNTKUEIHDAOU-WBTZQQFLSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)



![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)
![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)



![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
